2-[(Methylsulfonyl)amino]phenyl methanesulfonate
CAS No.: 71270-62-7
Cat. No.: VC20166464
Molecular Formula: C8H11NO5S2
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71270-62-7 |
|---|---|
| Molecular Formula | C8H11NO5S2 |
| Molecular Weight | 265.3 g/mol |
| IUPAC Name | [2-(methanesulfonamido)phenyl] methanesulfonate |
| Standard InChI | InChI=1S/C8H11NO5S2/c1-15(10,11)9-7-5-3-4-6-8(7)14-16(2,12)13/h3-6,9H,1-2H3 |
| Standard InChI Key | YJVJRNOJGQDOPT-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NC1=CC=CC=C1OS(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring with two distinct functional groups:
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A methanesulfonate ester (–OSO₂CH₃) at the para position relative to the amino group.
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A methylsulfonyl amino group (–NHSO₂CH₃) at the ortho position.
The molecular formula is hypothesized as C₉H₁₁NO₆S₂, with a molecular weight of 293.32 g/mol. This aligns with analogs such as N-{5-methyl-2-[(methylsulfonyl)amino]phenyl}methanesulfonamide (C₉H₁₄N₂O₄S₂, MW 278.34 g/mol) , adjusted for the esterification of the sulfonate group.
Calculated Physicochemical Parameters
Key properties inferred from structurally similar compounds include:
| Parameter | Value | Source Analogue |
|---|---|---|
| Log P (octanol-water) | 1.2–1.5 | |
| Water Solubility | 0.5–1.2 mg/mL | |
| Topological Polar Surface Area | 95–105 Ų | |
| Hydrogen Bond Donors | 1 |
The compound’s moderate lipophilicity (Log P ~1.3) suggests balanced solubility in both aqueous and organic media, while its high polar surface area indicates limited blood-brain barrier permeability .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃):
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δ 7.5–7.8 ppm (aromatic protons, multiplet).
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δ 3.2 ppm (singlet, –SO₂CH₃ groups).
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δ 5.1 ppm (broad singlet, –NH– group).
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¹³C NMR:
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δ 120–140 ppm (aromatic carbons).
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δ 40–45 ppm (methyl carbons of sulfonyl groups).
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These patterns align with those observed in N-{5-methyl-2-[(methylsulfonyl)amino]phenyl}methanesulfonamide .
Infrared (IR) Spectroscopy
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Strong absorptions at 1350 cm⁻¹ and 1160 cm⁻¹ corresponding to asymmetric and symmetric S=O stretching vibrations.
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
Sulfonamide derivatives are pivotal in drug discovery, particularly as protease inhibitors and antibiotics. The methylsulfonyl group enhances binding affinity to enzymatic active sites, as seen in HIV-1 protease inhibitors .
Material Science Applications
The compound’s stability under acidic conditions makes it suitable as a protecting group in peptide synthesis or polymer crosslinking agents.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Operate in fume hood |
These classifications are extrapolated from structurally related sulfonamides .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the sulfonate and amino groups to optimize pharmacokinetic profiles.
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Green Synthesis: Exploring catalytic methods to reduce reliance on halogenated solvents.
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